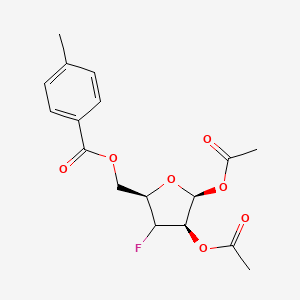
Keap1-Nrf2 probe
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Keap1-Nrf2 probe is a compound used to study the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This interaction is crucial in regulating the cellular response to oxidative stress. The Keap1-Nrf2 pathway plays a significant role in protecting cells from damage caused by reactive oxygen species (ROS) and other electrophilic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Keap1-Nrf2 probes often involves the synthesis of peptides or small molecules that can bind to the Keap1 protein. One common method involves the use of fluorescence polarization (FP) displacement assays and time-resolved fluorescence resonance energy transfer (TR-FRET) to assess the binding affinities of Nrf2 peptide inhibitors . The synthetic routes typically include the following steps:
Peptide Synthesis: The Nrf2 peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Industrial Production Methods
Industrial production methods for Keap1-Nrf2 probes are not well-documented, as these compounds are primarily used in research settings. large-scale peptide synthesis techniques and automated peptide synthesizers can be employed to produce these probes in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
The Keap1-Nrf2 probe primarily undergoes non-covalent interactions with the Keap1 protein. These interactions can be studied using various biochemical assays. The probe does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution.
Common Reagents and Conditions
Common reagents used in the preparation and analysis of Keap1-Nrf2 probes include:
Fluorescent Dyes: FITC is commonly used for labeling the Nrf2 peptide.
Assay Buffers: Buffers are used to maintain the appropriate pH and ionic strength for the binding assays.
Major Products Formed
The major product formed from the interaction of the this compound with the Keap1 protein is a stable complex that can be detected using fluorescence-based assays .
Wissenschaftliche Forschungsanwendungen
The Keap1-Nrf2 probe has numerous applications in scientific research, including:
Cancer Research: The Keap1-Nrf2 pathway is implicated in cancer development and progression.
Oxidative Stress Studies: Researchers use the probe to investigate the cellular response to oxidative stress and to identify compounds that can modulate the Keap1-Nrf2 interaction.
Wirkmechanismus
The Keap1-Nrf2 probe functions by binding to the Keap1 protein, thereby preventing the degradation of Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent proteasomal degradation. When the probe binds to Keap1, it disrupts this interaction, allowing Nrf2 to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 activates the transcription of antioxidant-responsive genes, which help protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several other compounds are used to study the Keap1-Nrf2 interaction, including:
Bardoxolone methyl: A synthetic triterpenoid that activates Nrf2 by modifying cysteine residues on Keap1.
Sulforaphane: A naturally occurring compound found in cruciferous vegetables that activates Nrf2 by modifying Keap1.
Dimethyl fumarate: An electrophilic compound that activates Nrf2 by modifying Keap1.
Uniqueness
The Keap1-Nrf2 probe is unique in its ability to provide a direct and specific measurement of the Keap1-Nrf2 interaction. Unlike other compounds that activate Nrf2 through indirect mechanisms, the probe allows researchers to study the binding affinity and kinetics of the Keap1-Nrf2 interaction in real-time using fluorescence-based assays .
Eigenschaften
Molekularformel |
C48H72N10O19 |
|---|---|
Molekulargewicht |
1093.1 g/mol |
IUPAC-Name |
(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C48H72N10O19/c1-23(2)18-31(41(49)70)55-46(75)33(20-27-10-8-7-9-11-27)56-42(71)28(12-15-36(62)63)52-35(61)22-50-48(77)40(25(5)59)58-44(73)30(14-17-38(66)67)53-43(72)29(13-16-37(64)65)54-47(76)34(21-39(68)69)57-45(74)32(19-24(3)4)51-26(6)60/h7-11,23-25,28-34,40,59H,12-22H2,1-6H3,(H2,49,70)(H,50,77)(H,51,60)(H,52,61)(H,53,72)(H,54,76)(H,55,75)(H,56,71)(H,57,74)(H,58,73)(H,62,63)(H,64,65)(H,66,67)(H,68,69)/t25-,28+,29+,30+,31+,32+,33+,34+,40+/m1/s1 |
InChI-Schlüssel |
UULDEJYFSBSBCA-PRDVVYQQSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


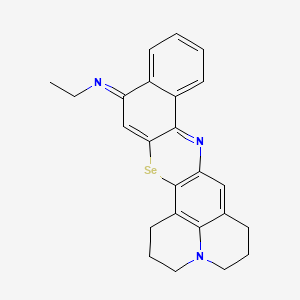
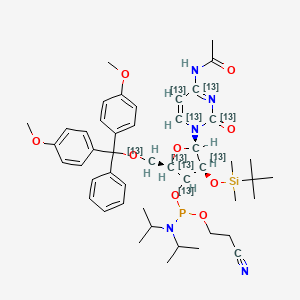

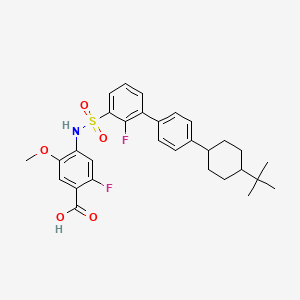
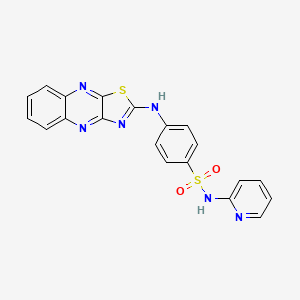

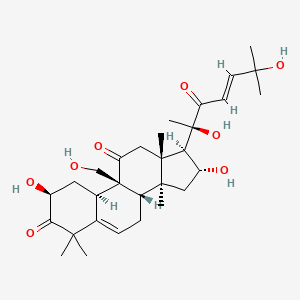
![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)
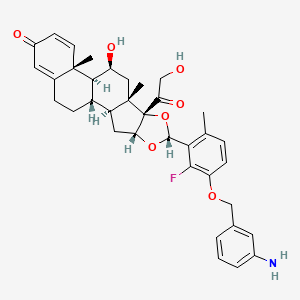
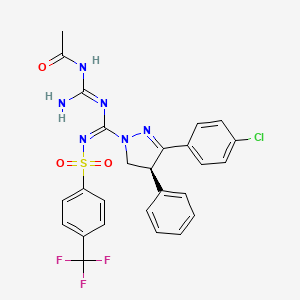
![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
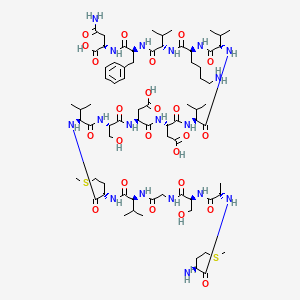
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)
